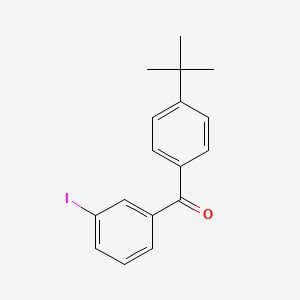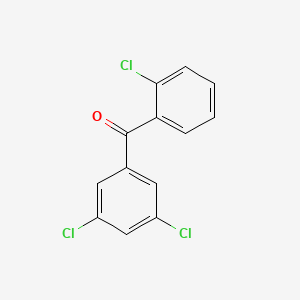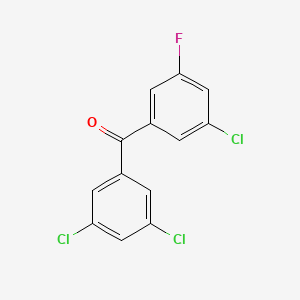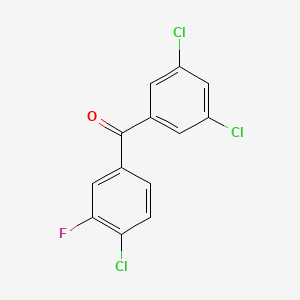methanone CAS No. 896618-53-4](/img/structure/B1324109.png)
[2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Methylsulfanyl)phenylmethanone” is a chemical compound with the molecular formula C12H10OS2 . It is a compound of interest in the field of chemistry, and it can be obtained from various suppliers.
Molecular Structure Analysis
The molecular structure of “2-(Methylsulfanyl)phenylmethanone” is substantially twisted, with a dihedral angle of 43.70 (2)° between the 2-(methylsulfanyl)thiophene and 4-methoxyphenyl rings . The structure was confirmed by X-ray diffraction studies .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfanyl)phenylmethanone” have been studied . The compound crystallizes in the monoclinic crystal system with the space group P2 (1), unit cell parameters a= 5.670 (6) Å, b= 13.903 (13) Å, c= 7.707 (7) Å, β= 94.33 (2)°, and Z=2 . The structure exhibits intermolecular hydrogen bonds of the type C-H…O .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- A study reported the synthesis of substituted phenyl methanones, including variants similar to 2-(Methylsulfanyl)phenylmethanone, and investigated their antibacterial and antifungal activities (Ashok et al., 2017).
Structural and Theoretical Studies
- Novel compounds structurally related to 2-(Methylsulfanyl)phenylmethanone were synthesized and characterized, with structural optimization and theoretical vibrational spectra interpreted using density functional theory (Shahana & Yardily, 2020).
Cytoprotective Activities
- Phenyl(thiophen-2-yl)methanone derivatives, closely related to the compound , were synthesized and tested for their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells (Lian, 2014).
Material Science Applications
- The synthesis and crystal structure of a compound similar to 2-(Methylsulfanyl)phenylmethanone revealed its potential in various applications in material science and pharmaceuticals, including in thin-film transistors and organic light-emitting transistors (Nagaraju et al., 2018).
Electrochemical and Electrochromic Properties
- Two new materials containing phenyl-methanone units, analogous to the compound of interest, were studied for their electrochromic properties, demonstrating potential in electronics (Hu et al., 2013).
These studies indicate the diverse scientific research applications of 2-(Methylsulfanyl)phenylmethanone and structurally related compounds, ranging from antimicrobial properties to material science and electronic applications.
Wirkmechanismus
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties
Biochemische Analyse
Biochemical Properties
2-(Methylsulfanyl)phenylmethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 2-(Methylsulfanyl)phenylmethanone, have been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to estrogen receptors, modulating their activity and potentially offering therapeutic benefits in hormone-related conditions .
Cellular Effects
The effects of 2-(Methylsulfanyl)phenylmethanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-(Methylsulfanyl)phenylmethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylsulfanyl)phenylmethanone can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Methylsulfanyl)phenylmethanone remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Methylsulfanyl)phenylmethanone vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have also been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become prominent .
Metabolic Pathways
2-(Methylsulfanyl)phenylmethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Methylsulfanyl)phenylmethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Methylsulfanyl)phenylmethanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDQXGEEYFLTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641833 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-53-4 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














